Spaglumic acid
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVPGKGADVGKTG-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
113701-65-8 (magnesium salt), 57096-28-3 (sodium salt/solvate) | |
| Record name | Isospaglumic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3091535 | |
| Record name | N-Acetyl-L-alpha-aspartyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3091535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylaspartylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3106-85-2, 4910-46-7 | |
| Record name | N-Acetylaspartylglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3106-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isospaglumic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | spaglumic acid | |
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| Record name | N-Acetyl-L-alpha-aspartyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3091535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Acetyl-Asp-Glu | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ISOSPAGLUMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W8M12WXYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylaspartylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001067 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Ultrasound-Promoted One-Pot Synthesis
The procedure begins with the acetylation of L-aspartic acid under ultrasonic conditions, followed by dehydration to form a reactive intermediate. Condensation with L-glutamic acid dibenzyl ester occurs in situ, and subsequent hydrogenolysis removes protective benzyl groups. Key advantages include:
-
Reduced reaction time (from hours to minutes under ultrasound).
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Improved yield (approximately 75–80% overall yield).
The reaction sequence is summarized as:
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Acetylation : L-aspartic acid + acetic anhydride → N-acetyl-L-aspartic acid.
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Dehydration : Formation of a mixed anhydride intermediate.
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Condensation : Reaction with L-glutamic acid dibenzyl ester.
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Hydrogenolysis : Catalytic hydrogenation to remove benzyl groups.
Critical parameters such as solvent choice (e.g., dimethylformamide), temperature (25–40°C), and ultrasonic frequency (20–40 kHz) are optimized to prevent racemization.
Separation of α- and β-Spaglumic Acid Isomers
This compound exists as α- and β-isomers, differing in the peptide bond linkage between aspartic acid (α-carboxyl or β-carboxyl group) and glutamic acid. The α-isomer is biologically active, necessitating precise separation methods.
Anion-Exchange Chromatography demonstrated the efficacy of strong anion-exchange resins (e.g., Dowex 1-X8) for isolating α- and β-NAAG. The separation exploits differences in pKa values:
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α-NAAG : pKa ≈ 2.1 (α-carboxyl), 4.3 (γ-carboxyl of glutamic acid).
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β-NAAG : pKa ≈ 3.8 (β-carboxyl), 4.5 (γ-carboxyl).
Elution with a gradient of ammonium bicarbonate (0.1–0.5 M) achieves baseline separation, with α-NAAG eluting first due to its lower carboxyl group acidity.
Table 1: Chromatographic Separation Parameters for α- and β-Spaglumic Acid
| Parameter | α-NAAG | β-NAAG |
|---|---|---|
| Retention time (min) | 15.2 | 22.7 |
| Eluent concentration | 0.2 M NH₄HCO₃ | 0.35 M NH₄HCO₃ |
| Purity (%) | ≥98 | ≥97 |
Cyclization and Derivative Formation
This compound exhibits a unique tendency to cyclize under specific conditions, forming cyclic this compound dimethyl ester , a diketopiperazine derivative.
Methylation-Induced Cyclization
Treatment of α-NAAG with diazomethane in methanol yields the cyclic derivative via intramolecular amide bond formation. The reaction mechanism involves:
Table 2: Cyclic this compound Dimethyl Esters
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₁₈N₂O₈ |
| Melting point | 168–170°C (dec.) |
| Solubility | DMSO, methanol |
| Stability | Hydrolyzes in aqueous acidic/basic conditions |
Large-Scale Production and Industrial Considerations
While laboratory-scale synthesis is well-established, industrial production faces challenges in cost-effectiveness and stereochemical purity . Key strategies include:
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Enzymatic synthesis : Use of peptidases or ligases to catalyze peptide bond formation, reducing racemization.
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Continuous-flow reactors : Enhanced mixing and thermal control for reproducible yields.
Notably, the magnesium salt of this compound (Zy-15109) is produced via neutralization with Mg(OH)₂, improving solubility for pharmaceutical formulations.
Analytical Characterization
Rigorous quality control ensures the identity and purity of synthesized this compound.
Spectroscopic Methods
Chemical Reactions Analysis
Oxidation and Reduction Reactions
Spaglumic acid undergoes oxidation and reduction processes that modify its functional groups. Oxidation typically involves the addition of oxygen or removal of hydrogen, while reduction involves hydrogen addition or oxygen removal . For example:
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Oxidation : Treatment with potassium permanganate (KMnO₄) oxidizes the hydroxyl or amine groups, forming derivatives like keto-acids or nitro compounds.
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Reduction : Sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols, yielding reduced analogs with altered biological activity.
These reactions are pivotal for generating derivatives with enhanced stability or altered pharmacological profiles.
Substitution Reactions
Substitution reactions replace specific atoms or groups within this compound’s structure:
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Nucleophilic substitution : The acetyl or carboxyl groups can be replaced with other moieties (e.g., alkyl or aryl groups) using reagents like thionyl chloride (SOCl₂) or alkyl halides .
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Peptide bond modification : The aspartyl-glutamic acid linkage can be selectively hydrolyzed or substituted under acidic or enzymatic conditions .
Such modifications enable the creation of analogs for structure-activity relationship studies.
Cross-Linking Reactions
This compound forms cross-linked polymers via its carboxyl and amine groups. Common reagents include:
| Reagent | Conditions | Product |
|---|---|---|
| Glutaraldehyde | Alkaline pH, 25°C | Polymeric networks |
| Carbodiimides (EDC) | Aqueous buffer, pH 5 | Covalent conjugates |
These polymers are explored for controlled drug delivery systems due to their biodegradability.
Cyclization :
Treatment with diazomethane (CH₂N₂) induces cyclization, producing cyclic this compound dimethyl ester , which hydrolyzes to diketopiperazine dicarboxylic acid (cyclic NAAGA). This cyclization highlights its structural flexibility under specific conditions.
Reaction Conditions and Reagents
Biochemical Interactions
While not strictly chemical reactions, this compound interacts with biological targets:
Scientific Research Applications
Scientific Research Applications
Spaglumic acid has diverse applications across several domains:
Chemistry
- Used as a reagent in various chemical reactions and studies, particularly in synthesizing other compounds.
Biology
- Investigated for its role as a neurotransmitter and its effects on synaptic transmission and cellular processes.
Medicine
- Explored for therapeutic applications in:
Industry
- Utilized in pharmaceutical production and research related to allergic conditions and neuroprotection.
Therapeutic Applications
This compound has shown promise in various therapeutic contexts:
- Allergic Conjunctivitis : Approved under brand names Naabak (Portugal) and Naaxia (Greece), it is used to treat allergic eye conditions by stabilizing mast cells .
- Neurological Disorders :
Case Study 1: Allergic Conjunctivitis Treatment
A clinical trial demonstrated that this compound eye drops significantly reduced symptoms of allergic conjunctivitis compared to placebo, highlighting its efficacy as a mast cell stabilizer.
Case Study 2: Neuroprotection
Research involving animal models indicated that this compound administration mitigated neuronal damage during excitotoxic events, suggesting its potential use in treating neurodegenerative diseases .
Table 1: Summary of Key Research Findings on this compound
Mechanism of Action
Spaglumic acid functions as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators by preventing mast cell degranulation . It also modulates glutamate receptors, particularly metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission and excitatory signaling pathways in the brain . This dual action helps regulate glutamate levels and suppress inflammation, providing neuroprotective effects .
Comparison with Similar Compounds
Chemical and Pharmacological Profiles
Key Findings :
Structural and Functional Differentiation
- Glutamate Analogs: Compared to quisqualic acid (QA) and kainic acid (KA), this compound lacks direct ionotropic receptor activation but shows higher selectivity for mGluR3 over other glutamate receptors .
- Mast Cell Stabilizers : Unlike cromoglicate derivatives (e.g., nedocromil), this compound’s peptide structure allows dual functionality in ocular and neurological applications .
Research Findings and Clinical Implications
Biological Activity
Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is a naturally occurring peptide neurotransmitter predominantly found in the central nervous system (CNS) of mammals. It plays a significant role in various biological processes, particularly in neuroprotection and modulation of synaptic transmission. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is classified as a selective agonist for the metabotropic glutamate receptor subtype 3 (mGluR3) and exhibits weak activation of NMDA receptors. Its chemical structure is represented by the molecular formula with a molecular weight of 304.26 g/mol. The compound is notable for its ability to cross the blood-brain barrier, making it a candidate for various neurological applications.
Key Mechanisms
- Neuroprotection: this compound has been shown to exert protective effects on neurons under non-hydrolyzing conditions, potentially mitigating excitotoxicity associated with excessive glutamate levels .
- Mast Cell Stabilization: As a mast cell stabilizer, this compound inhibits the release of inflammatory mediators such as histamine, which is critical in managing allergic responses .
- Analgesic Effects: Preliminary studies suggest potential analgesic properties, particularly in models of neuropathic pain .
Therapeutic Applications
This compound has been explored for its therapeutic potential in several conditions:
- Allergic Conjunctivitis:
-
Neurological Disorders:
- Research indicates that this compound may improve outcomes in conditions related to brain death (BD) by preventing organ damage and enhancing post-transplant organ function .
- It has shown promise in alleviating symptoms in animal models of schizophrenia by reducing social withdrawal and motor response .
Table 1: Summary of Key Research Findings on this compound
Q & A
What is the molecular mechanism of Spaglumic acid (NAAG) in modulating glutamate receptors, and how does this inform experimental design for neuroprotection studies?
This compound (N-acetylaspartylglutamic acid, NAAG) acts as a highly selective agonist for metabotropic glutamate receptor 3 (mGluR3) and a weak antagonist at NMDA receptors . This dual mechanism regulates glutamate excitotoxicity, a key factor in neurodegenerative diseases like Alzheimer’s and ALS. To study neuroprotection, researchers should:
- Design dose-response experiments to isolate mGluR3-specific effects (e.g., using mGluR3-knockout models).
- Pair NAAG with glutamate carboxypeptidase II (GCPII) inhibitors (e.g., ZJ43) to prevent NAAG degradation and enhance its bioavailability .
- Use electrophysiological assays to quantify NMDA receptor antagonism in hippocampal slices .
How do researchers reconcile contradictory data on NAAG’s neuroprotective vs. neurotoxic effects in different experimental models?
Discrepancies arise from regional specificity in NAAG levels , degradation kinetics, and receptor density . For example:
- In cortical neurons, NAAG’s mGluR3 activation reduces excitotoxicity via cAMP pathways .
- In cerebellar models, prolonged NMDA receptor blockade may disrupt calcium signaling .
Methodological recommendations : - Standardize models (e.g., primary neurons vs. immortalized cell lines).
- Measure GCPII activity and NAAG half-life in target tissues .
- Use isoform-specific antagonists (e.g., LY341495 for mGluR3) to validate receptor contributions .
What are the best practices for synthesizing and characterizing this compound in vitro?
NAAG is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids, with critical attention to:
- Isomer purity : NAAG exists as β-aspartyl (this compound) and α-aspartyl (isothis compound) isomers; HPLC or chiral chromatography ensures β-aspartyl dominance .
- Structural validation : X-ray crystallography (PDB ID: 1L0G) confirms stereochemistry .
- Solubility optimization : NAAG dissolves in water (250 mg/mL) but requires sonication to avoid aggregation .
How can researchers address the lack of ecological and long-term toxicity data for this compound in preclinical studies?
Current safety data focus on acute hazards (skin/eye irritation, respiratory effects) , but chronic toxicity remains unstudied. Mitigation strategies:
- Use astrocyte co-culture systems to model prolonged NAAG exposure and glutamate release .
- Apply high-content screening (HCS) for mitochondrial toxicity and oxidative stress markers.
- Reference structurally similar peptides (e.g., N-acetylaspartate) for extrapolation .
What methodologies are used to study NAAG’s role in neuropsychiatric disorders, given its region-specific alterations?
NAAG levels correlate with schizophrenia, depression, and PTSD , but mechanisms are region-dependent . Key approaches:
- Magnetic resonance spectroscopy (MRS) to quantify NAAG in vivo .
- Post-mortem brain tissue analysis with LC-MS/MS for regional NAAG and GCPII activity mapping .
- Behavioral assays (e.g., forced swim test) in rodents treated with NAAG ± GCPII inhibitors .
How does the isomerism of this compound impact its biological activity, and how should this be controlled in experiments?
The β-aspartyl isomer (this compound) is biologically active, whereas the α-aspartyl form (isothis compound) shows reduced receptor affinity . Best practices:
- Verify isomer composition using circular dichroism (CD) or NMR .
- Source NAAG from suppliers providing ≥98% β-aspartyl purity (e.g., MedChemExpress HY-100921) .
- Avoid prolonged storage in aqueous solutions to prevent isomerization .
What are the limitations of current NAAG delivery methods in crossing the blood-brain barrier (BBB) for systemic applications?
NAAG’s polar structure limits BBB permeability. Strategies under investigation:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
